Ethyl 3,5-diethoxy-4-iodobenzoate
Description
Ethyl 3,5-diethoxy-4-iodobenzoate is a substituted benzoate ester characterized by ethoxy groups at the 3- and 5-positions and an iodine atom at the 4-position of the aromatic ring. The iodine substituent enhances electrophilic reactivity, while the ethoxy groups contribute to solubility in polar organic solvents and influence steric and electronic properties .
Properties
Molecular Formula |
C13H17IO4 |
|---|---|
Molecular Weight |
364.18 g/mol |
IUPAC Name |
ethyl 3,5-diethoxy-4-iodobenzoate |
InChI |
InChI=1S/C13H17IO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
PFOAQLLKKIZEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1I)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethyl Benzoate Derivatives
Ethyl benzoate derivatives differ primarily in the type, position, and number of substituents on the aromatic ring. Below is a comparative analysis of Ethyl 3,5-diethoxy-4-iodobenzoate and its analogues:
Table 1: Structural and Functional Comparison
Key Observations:
- Iodine vs. Other Halogens : this compound contains a single iodine atom, whereas Ethyl 4-(allyloxy)-3,5-diiodobenzoate (CAS 91446-76-3) has two iodine atoms at the 3- and 5-positions. The diiodo analogue likely exhibits greater steric hindrance and higher molecular weight, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ethoxy vs. Allyloxy Groups : The ethoxy groups in the target compound confer electron-donating effects, stabilizing the aromatic ring, while the allyloxy group in the diiodo analogue introduces unsaturation, enabling participation in Diels-Alder or radical reactions .
- Bioactive Analogues : Compounds like I-6230 and I-6273 () incorporate heterocyclic moieties (pyridazine, isoxazole) that enhance binding to biological targets, a feature absent in the simpler ethoxy-iodo derivative .
- Synthetic Utility : Compound 5 (), though structurally distinct, demonstrates the role of crystallization in isolating benzoate derivatives with complex heterocyclic appendages, achieving a 74% yield and defined melting point .
Physicochemical Properties
- Solubility: this compound is expected to exhibit moderate solubility in ethanol and dichloromethane due to its ethoxy groups, contrasting with the diiodo analogue (CAS 91446-76-3), which may have lower solubility in polar solvents due to increased hydrophobicity .
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